molecular formula C14H22N4O4 B2587403 Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2319784-05-7

Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B2587403
CAS RN: 2319784-05-7
M. Wt: 310.354
InChI Key: ZWLQQWCPVGZPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N4O4 and its molecular weight is 310.354. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Fluorescent Thermometry

This compound has potential applications in the development of organic fluorescent thermometry for cell- and mitochondrion-level detection . The ability to monitor temperature within cells and suborganelles is crucial for understanding physiological functions and homeostasis. The compound’s structure could be utilized to design probes with high resolution and sensitivity, which are essential for accurate intracellular and subcellular temperature measurements.

Surgical Suture Applications

Another application is in the field of surgical sutures . Research has been conducted on natural cellulose fibers for their use in surgical sutures, and the compound could be explored for its antifouling properties and biodegradability. This would be particularly useful in reducing infection rates associated with surgical procedures.

Synthesis of Biologically Active Compounds

The compound serves as a precursor in the synthesis of biologically active natural products . Its structure is conducive to modifications that can lead to the creation of compounds with potential anticancer, anti-inflammatory, and analgesic properties.

Antibacterial and Antifungal Applications

There is evidence to suggest that derivatives of this compound have been studied for their antibacterial and antifungal activities . These properties make it a candidate for the development of new antimicrobial agents that could be used to treat various infections.

Drug Discovery and Development

The compound’s piperazine ring offers conformational flexibility and polar nitrogen atoms, which enhance interaction with macromolecules . This makes it valuable in drug discovery, where it can be modified to improve water solubility, molecular physicochemical properties, and the capacity for hydrogen bond formation.

Agricultural Science

Compounds derived from the tert-butyl piperazine-1-carboxylate structure have shown promise in agricultural science as potent fungicides, herbicides, and insecticides . The compound’s versatility could be harnessed to develop new formulations for crop protection.

Synthesis of Intermediates for Other Compounds

The compound is an important intermediate in the synthesis of other biologically active compounds, such as crizotinib . Its role as an intermediate highlights its importance in the pharmaceutical industry for the development of targeted therapies.

Antiviral and Antitumor Activities

Lastly, derivatives of this compound have been associated with antiviral and antitumor activities . This opens up possibilities for its use in the treatment of viral infections and cancer, contributing to the advancement of medical treatments in these areas.

properties

IUPAC Name

tert-butyl 4-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)18-7-5-17(6-8-18)10-9-11(19)16(4)12(20)15-10/h9H,5-8H2,1-4H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLQQWCPVGZPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate

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